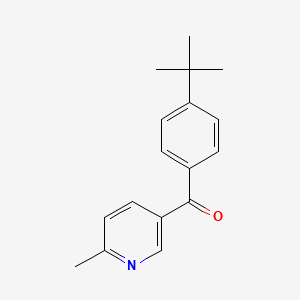

5-(4-tert-Butylbenzoyl)-2-methylpyridine

Description

5-(4-tert-Butylbenzoyl)-2-methylpyridine is a pyridine derivative featuring a 4-tert-butylbenzoyl group at position 5 and a methyl group at position 2 of the pyridine ring. The benzoyl moiety introduces electron-withdrawing properties, while the tert-butyl group contributes steric bulk and lipophilicity.

Properties

IUPAC Name |

(4-tert-butylphenyl)-(6-methylpyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-12-5-6-14(11-18-12)16(19)13-7-9-15(10-8-13)17(2,3)4/h5-11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDJIOZMNZXXINQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501184444 | |

| Record name | [4-(1,1-Dimethylethyl)phenyl](6-methyl-3-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501184444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187169-28-3 | |

| Record name | [4-(1,1-Dimethylethyl)phenyl](6-methyl-3-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(1,1-Dimethylethyl)phenyl](6-methyl-3-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501184444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-tert-Butylbenzoyl)-2-methylpyridine typically involves the acylation of 2-methylpyridine with 4-tert-butylbenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, leading to the formation of carboxylic acid derivatives.

Reduction: Reduction reactions can target the carbonyl group of the benzoyl moiety, converting it to an alcohol.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, especially on the benzoyl ring, where the tert-butyl group can direct the incoming electrophile to the ortho and para positions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.

Major Products:

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

5-(4-tert-Butylbenzoyl)-2-methylpyridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-tert-Butylbenzoyl)-2-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs in Pyridine Derivatives

The following table summarizes key structural and functional differences between 5-(4-tert-Butylbenzoyl)-2-methylpyridine and its closest analogs:

Key Findings:

Positional Isomerism: The benzoyl group's position (C2 vs. C5) significantly alters electronic and steric profiles. The methyl group at C2 in the target compound introduces additional steric hindrance, which could reduce reactivity in nucleophilic substitutions or metal-catalyzed couplings relative to the unmethylated analog.

Functional Group Diversity :

- Carbamate derivatives (e.g., tert-butyl 4-chloro-5-methoxypyridin-3-ylcarbamate from ) prioritize protective-group chemistry, enabling selective deprotection in multi-step syntheses. In contrast, the benzoyl group in the target compound is less labile, favoring applications requiring stable ketone functionalities.

Commercial Availability :

- 2-(4-tert-Butylbenzoyl)pyridine is discontinued, suggesting challenges in synthesis, stability, or demand. The target compound’s methyl group may improve stability or solubility, though direct data are lacking.

Hypothesized Property Differences

- Solubility : The tert-butyl group enhances lipophilicity in both compounds, but the methyl at C2 in the target compound may further reduce aqueous solubility compared to 2-(4-tert-Butylbenzoyl)pyridine.

- Reactivity : The C5 benzoyl group in the target compound may orient substituents for regioselective reactions, whereas C2 substitution in analogs could favor ortho-directed electrophilic substitutions.

Research Implications

- Synthetic Routes : The target compound may require tailored strategies, such as Friedel-Crafts acylation at C5, contrasting with C2-functionalized analogs synthesized via direct acylation.

- Applications : The methyl group in the target compound could optimize binding in coordination chemistry or pharmacophore models, whereas carbamate derivatives () are better suited for peptide coupling or polymer synthesis.

Biological Activity

5-(4-tert-Butylbenzoyl)-2-methylpyridine, a compound with the CAS number 1187169-28-3, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular structure of this compound features a pyridine ring substituted with a tert-butylbenzoyl group. This configuration enhances its lipophilicity and biological activity, making it a suitable candidate for various pharmacological applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several key mechanisms:

- Enzyme Interaction : The compound acts as an inhibitor or activator of specific enzymes, influencing metabolic pathways. Its ability to form hydrogen bonds and hydrophobic interactions allows it to modulate the activity of target biomolecules effectively.

- Cell Signaling Modulation : It can alter cell signaling pathways, affecting gene expression and cellular metabolism. For instance, it may influence the phosphorylation status of signaling proteins, thereby impacting downstream effects in cellular processes.

- Gene Expression Regulation : By interacting with transcription factors, this compound can modify the transcriptional activity of genes involved in various metabolic pathways, thus affecting cellular energy production.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis.

Enzyme Inhibition

The compound has shown promising results as an enzyme inhibitor. Notably, it has demonstrated inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in neurodegenerative diseases such as Alzheimer's. The reported IC50 values suggest significant potential for therapeutic applications .

Anticancer Properties

Emerging evidence points to the anticancer potential of this compound. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. These effects often involve modulation of signaling pathways associated with cell survival and growth.

Case Studies

-

Enzyme Inhibition Study :

- A study evaluated the inhibitory effects of this compound on AChE in vitro. The results indicated a significant reduction in enzyme activity at low concentrations, supporting its potential utility in treating neurodegenerative diseases.

-

Antimicrobial Efficacy :

- In another investigation, the compound was tested against various bacterial strains. The findings highlighted its moderate antibacterial activity, suggesting further exploration for potential therapeutic uses in infectious diseases.

Data Summary

| Biological Activity | Mechanism | IC50 Value | Notes |

|---|---|---|---|

| Enzyme Inhibition (AChE) | Competitive inhibition | Significant at low concentrations | Potential treatment for Alzheimer's disease |

| Antimicrobial Activity | Disruption of bacterial cell function | Moderate to strong against Salmonella typhi and Bacillus subtilis | Further studies required |

| Anticancer Properties | Modulation of apoptosis pathways | Varies by cancer cell line | Promising results in preclinical studies |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.